

Application Notes and Protocols for WH-4-025 in Kinase Activity Assays

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Compound of Interest

Compound Name: WH-4-025

Cat. No.: B10769160

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Introduction

WH-4-025 is a potent inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play crucial roles in various physiological processes, including metabolic regulation, inflammation, and cell growth. The SIK family, comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family.^[1] Their dysregulation has been implicated in a range of diseases, making them attractive targets for therapeutic intervention. These application notes provide a comprehensive guide for utilizing **WH-4-025** in in vitro kinase activity assays, including detailed protocols and data interpretation.

Mechanism of Action

WH-4-025 exerts its inhibitory effect by competing with ATP for the kinase domain's binding site. SIKs regulate gene expression primarily through the phosphorylation of two key classes of transcriptional regulators: CREB-regulated transcription coactivators (CRTC) and class IIa histone deacetylases (HDACs). Phosphorylation by SIKs leads to the cytoplasmic sequestration of these regulators, thereby inhibiting the transcription of target genes. By inhibiting SIK activity, **WH-4-025** allows for the dephosphorylation and nuclear translocation of CRTC and HDACs, leading to the activation of transcription factors such as CREB (cAMP response element-binding protein) and subsequent gene expression.

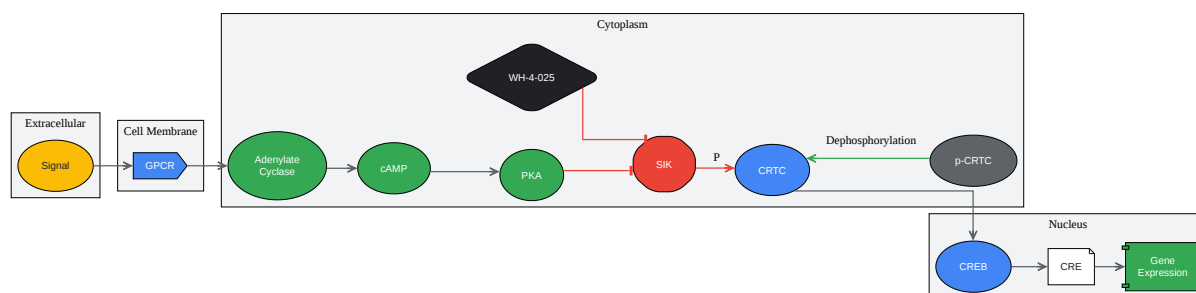
Data Presentation

While specific IC50 values for **WH-4-025** are not publicly available, the following table provides a template for presenting such quantitative data and includes IC50 values for other known SIK inhibitors for reference.

Inhibitor	SIK1 IC50 (nM)	SIK2 IC50 (nM)	SIK3 IC50 (nM)	Reference
WH-4-025	Not Available	Not Available	Not Available	-
HG-9-91-01	0.92	6.6	9.6	[2]
ARN-3236	21.63	<1	6.63	[3]
GLPG3312	2.0	0.7	0.6	

Signaling Pathway

The diagram below illustrates the signaling pathway involving SIK and CREB, and the mechanism of action for a SIK inhibitor like **WH-4-025**.



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Caption: SIK/CREB Signaling Pathway and Inhibition by **WH-4-025**.

Experimental Protocols

In Vitro Kinase Activity Assay using ADP-Glo™

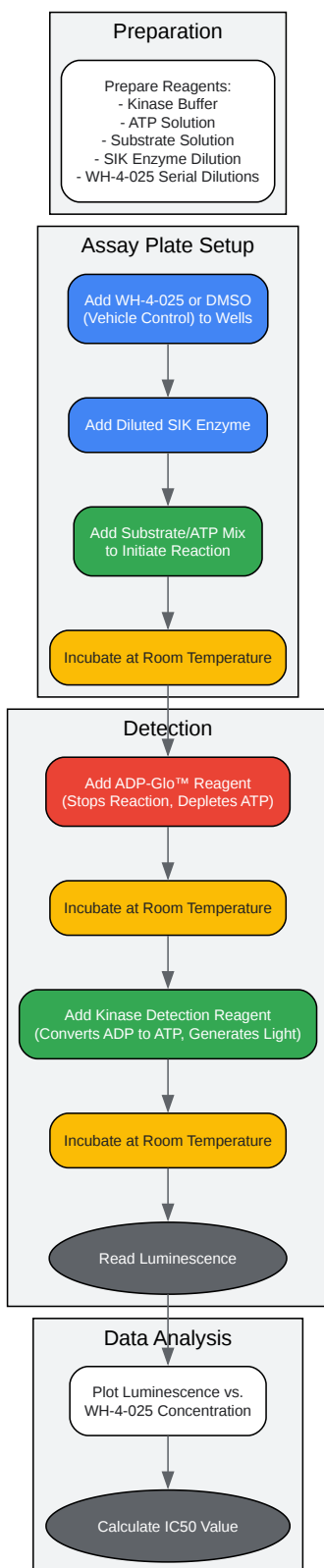
This protocol is adapted for the determination of SIK kinase activity and the inhibitory potential of **WH-4-025** using the ADP-Glo™ Kinase Assay (Promega). This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

- Recombinant human SIK1, SIK2, or SIK3 enzyme
- **WH-4-025**

- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Substrate (e.g., AMARA peptide)
- ATP
- Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- DMSO
- White, opaque 384-well or 96-well plates
- Multichannel pipettes
- Plate reader capable of measuring luminescence

Experimental Workflow Diagram:



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Caption: Workflow for **WH-4-025** Kinase Activity Assay.

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **WH-4-025** in DMSO.
 - Perform serial dilutions of the **WH-4-025** stock solution in kinase reaction buffer to achieve the desired final concentrations for the assay.
 - Prepare the SIK enzyme to the desired concentration in kinase reaction buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
 - Prepare the substrate and ATP mix in kinase reaction buffer. The final ATP concentration should be at or near the K_m for the specific SIK isoform, if known.
- Assay Plate Setup (384-well format):
 - Add 1 μ L of the serially diluted **WH-4-025** or DMSO (for vehicle control) to the appropriate wells.
 - Add 2 μ L of the diluted SIK enzyme to each well.
 - Incubate for 10-15 minutes at room temperature.
 - Initiate the kinase reaction by adding 2 μ L of the substrate/ATP mix to each well.
- Kinase Reaction:
 - Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.
- ADP Detection:
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.

- Add 10 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate reader.
 - Plot the luminescence signal against the logarithm of the **WH-4-025** concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Conclusion

WH-4-025 is a valuable tool for studying the biological roles of SIKs and for the development of novel therapeutics. The provided protocols offer a robust framework for assessing the in vitro kinase activity of SIKs and the inhibitory potency of **WH-4-025**. Careful optimization of assay conditions is recommended to ensure accurate and reproducible results.

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